Delafloxacin
Overview
Description
Delafloxacin is a novel anionic fluoroquinolone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) and community-acquired bacterial pneumonia (CABP). It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
Mechanism of Action
Delafloxacin is a novel fluoroquinolone antibiotic that has been approved for the treatment of acute bacterial skin and skin structure infections . This article will cover the mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on this compound’s action.
Target of Action
This compound primarily targets bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II) . These enzymes are essential for bacterial DNA replication, making them ideal targets for antibacterial drugs .
Mode of Action
This compound inhibits the activity of bacterial DNA topoisomerase IV and DNA gyrase . This inhibition interferes with bacterial DNA replication by preventing the relaxation of positive supercoils introduced as part of the elongation process . The resultant strain inhibits further elongation .
Biochemical Pathways
The inhibition of DNA topoisomerase IV and DNA gyrase disrupts the bacterial DNA replication process . This disruption leads to the cessation of bacterial growth and ultimately results in bacterial cell death .
Pharmacokinetics
This compound is rapidly absorbed and exhibits comparable exposure characteristics between its intravenous (300 mg) and oral (450 mg) formulations . This compound is primarily excreted renally, but also undergoes metabolism by uridine diphosphate-glucuronosyltransferase enzymes in the formation of a conjugated metabolite .
Result of Action
The result of this compound’s action is the effective killing of bacterial cells . It has demonstrated excellent in vitro activity against many clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), other staphylococci, streptococci, and Enterobacteriaceae .
Action Environment
The unique chemical structure of this compound renders it a weak acid, resulting in increased intracellular penetration and enhanced bactericidal activity under acidic conditions . This property may be particularly advantageous against methicillin-resistant Staphylococcus aureus (MRSA), for which the significance of the intracellular mode of survival is increasingly being recognized .
Biochemical Analysis
Biochemical Properties
Delafloxacin’s unique chemical structure allows it to have increased intracellular penetration and enhanced bactericidal activity under acidic conditions . This is particularly advantageous against methicillin-resistant Staphylococcus aureus, for which the significance of the intracellular mode of survival is increasingly being recognized .
Cellular Effects
This compound’s enhanced potency and penetration in low pH environments may influence cell function, particularly in the context of infections where the environment is often acidic
Molecular Mechanism
This compound is unique in its balanced target enzyme inhibition, a property that likely explains the very low frequencies of spontaneous mutations in vitro
Dosage Effects in Animal Models
It is known that this compound is well-tolerated overall .
Metabolic Pathways
This compound is primarily metabolized via glucuronidation, with oxidative metabolism representing less than 1% of an administered dose . The enzymes involved in this process include UGT1A1, UGT1A3, and UGT2B15 .
Subcellular Localization
Its ability to penetrate cells and exert its effects in acidic environments suggests that it may localize to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Delafloxacin is synthesized through a multi-step process involving the condensation of ethoxy acrylic ester with 2,6-diamino-3,5-difluoropyridine. The reaction typically occurs in an organic solvent such as ether, tetrahydrofuran (THF), or methylene dichloride at temperatures ranging from 0 to 100°C . The intermediate products are further processed to yield this compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process includes the use of advanced techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) for quantitation and quality control .
Chemical Reactions Analysis
Types of Reactions
Delafloxacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its activity.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties and activities .
Scientific Research Applications
Delafloxacin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of fluoroquinolones under different chemical conditions.
Biology: Investigated for its effects on bacterial cell structures and mechanisms of resistance.
Medicine: Extensively studied for its efficacy in treating bacterial infections, particularly those caused by resistant strains.
Industry: Utilized in the development of new antibiotics and in the study of drug interactions and pharmacokinetics
Comparison with Similar Compounds
Similar Compounds
- Levofloxacin
- Moxifloxacin
- Ciprofloxacin
- Finafloxacin
- Zabofloxacin
Uniqueness
Delafloxacin is unique among fluoroquinolones due to its anionic nature, which enhances its activity in acidic environments. This property makes it particularly effective against infections in tissues with low pH, such as abscesses. Additionally, this compound has a balanced inhibition of both DNA gyrase and topoisomerase IV, reducing the likelihood of resistance development .
Conclusion
This compound is a promising antibiotic with unique properties that make it effective against a broad range of bacterial infections, including those caused by resistant strains. Its synthesis, chemical reactions, and applications in scientific research highlight its significance in the field of medicine and beyond.
Biological Activity
Delafloxacin is a novel anionic fluoroquinolone antibiotic that has garnered attention for its broad-spectrum activity against various bacterial pathogens, including both Gram-positive and Gram-negative organisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and comparative performance against other antibiotics.
This compound exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This dual-targeting capability is attributed to specific substitutions at the C-7 and C-8 positions of the fluoroquinolone nucleus, enhancing its affinity for these targets compared to other fluoroquinolones . The unique molecular structure of this compound allows it to maintain activity against strains exhibiting resistance mechanisms, such as mutations in the quinolone resistance-determining region (QRDR) and efflux pump overexpression .
In Vitro Activity
This compound has demonstrated significant in vitro activity against a range of pathogens. A comparative study found that this compound exhibited at least 64 times greater potency than levofloxacin and ciprofloxacin against Staphylococcus aureus (MIC50 ≤ 0.008 mg/L) and coagulase-negative staphylococci (MIC50 0.06 mg/L). Additionally, it showed superior activity against Pseudomonas aeruginosa (MIC50 0.25 mg/L) compared to other fluoroquinolones .
Pathogen | This compound MIC50 (mg/L) | Levofloxacin MIC50 (mg/L) | Ciprofloxacin MIC50 (mg/L) |
---|---|---|---|
Staphylococcus aureus | ≤0.008 | 0.5 | 1 |
Coagulase-negative Staphylococci | 0.06 | 1 | 1 |
Pseudomonas aeruginosa | 0.25 | 1 | 1 |
Enterobacter cloacae | 0.03 | 0.03 | 0.03 |
Clinical Efficacy
This compound has been evaluated in multiple clinical trials for its efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs). In a Phase 3 study involving 850 adults, this compound was compared with vancomycin plus aztreonam. The results showed that this compound achieved an objective response rate of 83.7%, comparable to the vancomycin/aztreonam group at 80.6% . Notably, bacterial eradication rates for MRSA were reported at 100% for this compound-treated patients .
Case Studies
A case series involving five patients treated with this compound for various infections demonstrated high success rates without adverse events. The conditions included prosthetic joint infections and acute skin infections, highlighting this compound's potential off-label applications .
Resistance Mechanisms
Despite its broad-spectrum activity, some resistance mechanisms have been identified. This compound retains efficacy against certain resistant strains due to its unique pharmacological properties. For instance, it has shown effectiveness against levofloxacin-nonsusceptible Staphylococcus aureus isolates, with eradication rates exceeding 98% .
Properties
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDCPNMLZGFQTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172331 | |
Record name | Delafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Delafloxacin inhibits the activity of bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II). This interferes with bacterial DNA replication by preventing the relaxation of positive supercoils introduced as part of the elongation process. The resultant strain inhibits further elongation. Delafloxacin exerts concentration-dependent bacteriocidal activity. | |
Record name | Delafloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11943 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
189279-58-1 | |
Record name | Delafloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189279-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Delafloxacin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189279581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delafloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11943 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Delafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELAFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6315412YVF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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